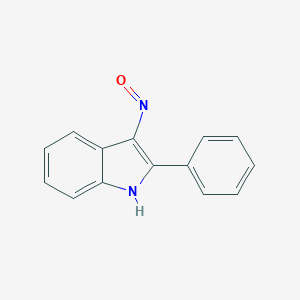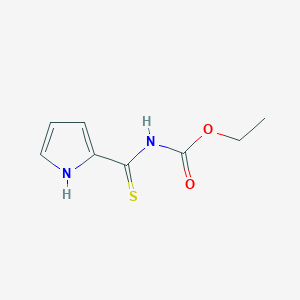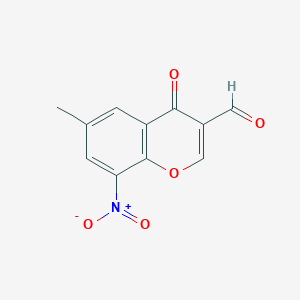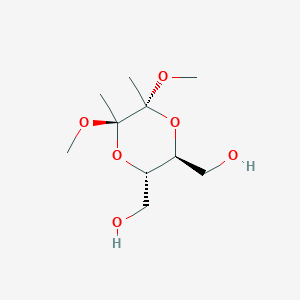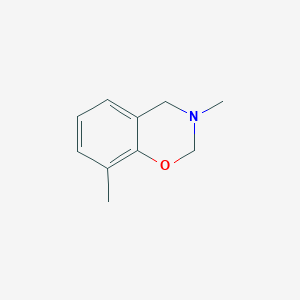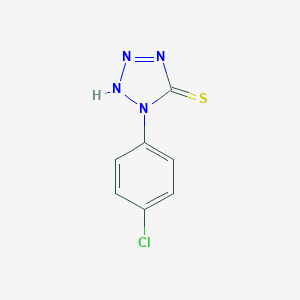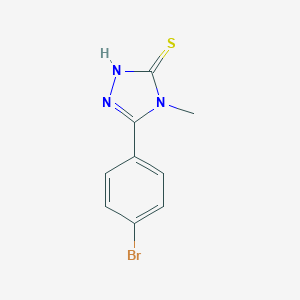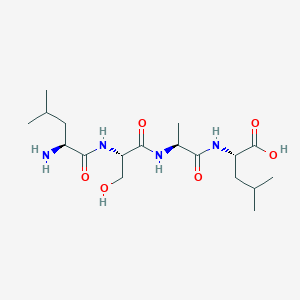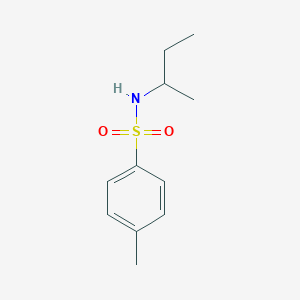
N-sec-Butyl-p-toluenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-sec-Butyl-p-toluenesulfonamide (NBTS) is a chemical compound that is used in scientific research for its unique properties. It is a sulfonamide derivative that is commonly used as a reagent in organic synthesis, as well as a catalyst in various chemical reactions. NBTS is also used in the development of new drugs and pharmaceuticals due to its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of N-sec-Butyl-p-toluenesulfonamide is not fully understood, but it is believed to interact with specific receptors in the body, particularly those involved in the immune system and inflammation. N-sec-Butyl-p-toluenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.
Biochemische Und Physiologische Effekte
N-sec-Butyl-p-toluenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. N-sec-Butyl-p-toluenesulfonamide has also been shown to modulate the activity of certain immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-sec-Butyl-p-toluenesulfonamide in lab experiments is its ability to selectively interact with specific receptors in the body, making it a useful tool for studying the function of these receptors. However, N-sec-Butyl-p-toluenesulfonamide has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving N-sec-Butyl-p-toluenesulfonamide. One area of interest is the development of new drugs and pharmaceuticals based on N-sec-Butyl-p-toluenesulfonamide, particularly for the treatment of inflammatory and immune-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-sec-Butyl-p-toluenesulfonamide and its potential therapeutic benefits. Finally, there is a need for more research into the synthesis and properties of N-sec-Butyl-p-toluenesulfonamide, which could lead to new applications in the field of organic chemistry.
Synthesemethoden
N-sec-Butyl-p-toluenesulfonamide can be synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with sec-butylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
N-sec-Butyl-p-toluenesulfonamide has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a ligand in the design of new drugs, as it can interact with specific receptors in the body. N-sec-Butyl-p-toluenesulfonamide has been shown to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
23705-40-0 |
|---|---|
Produktname |
N-sec-Butyl-p-toluenesulfonamide |
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-butan-2-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 |
InChI-Schlüssel |
YWZNYRYEZHIYLS-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





